2-Ethyl-5-methylbenzofuran
Overview
Description
2-Ethyl-5-methylbenzofuran is a compound that belongs to the class of organic compounds known as benzofurans. Benzofurans are characterized by a fusion of a benzene ring with a furan ring. The specific structure of 2-ethyl-5-methylbenzofuran would include a benzene ring fused with a furan ring, with ethyl and methyl substituents at the 2 and 5 positions, respectively. Although none of the provided papers directly discuss 2-ethyl-5-methylbenzofuran, they do provide insights into the synthesis, structure, and properties of related benzofuran derivatives.
Synthesis Analysis
The synthesis of benzofuran derivatives can be achieved through various methods. For instance, a direct synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids is developed through a regioselective 5-exo-dig bromocyclization, which could potentially be adapted for the synthesis of 2-ethyl-5-methylbenzofuran[“]. Another method involves the electrochemical aryl radical generation and 5-exo cyclization followed by carboxylation of 2-allyloxybromobenzenes[“]. These methods highlight the versatility of synthetic approaches that could be applied to the synthesis of 2-ethyl-5-methylbenzofuran.
Molecular Structure Analysis
The molecular structure of benzofuran derivatives can be complex and is often determined using X-ray diffraction and NMR methods. For example, the molecular structure of a related compound, cis-2-[(N-propionyl-N-ethylamino)-3-(2′,5′-dihydroxyphenyl)-5-hydroxy-3-methyl-2,3-dihydrobenzofuran], was determined by these methods, which could be relevant for understanding the structure of 2-ethyl-5-methylbenzofuran[“].
Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For instance, the synthesis of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives from benzofuran carboxylic acid suggests that the benzofuran moiety can be functionalized to create diverse compounds[“]. Additionally, the synthesis of (E)-2-(1-(methoxyimino)ethyl)-2-phenylbenzofuran-3(2H)-ones from benzofuran oximes and iodobenzenes via a palladium-catalyzed reaction indicates that the benzofuran core can participate in complex transformations[“].
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can vary widely depending on their specific substituents. For example, the optical properties of a series of benzofuran derivatives were investigated, showing that absorption and emission spectra can be influenced by the substituents on the benzofuran core[“]. This suggests that the physical and chemical properties of 2-ethyl-5-methylbenzofuran would need to be determined experimentally to understand its behavior in different environments.
Scientific research applications
Synthesis and Antimicrobial Activity
2-Ethyl-5-methylbenzofuran derivatives have been synthesized and evaluated for antimicrobial activity. For instance, Abdel-Aziz et al. (2009) explored the synthesis of novel 2-substituted-3-methylbenzofuran derivatives with significant antimicrobial activity against various fungal and bacterial species (Abdel‐Aziz, Mekawey, & Dawood, 2009).
Synthesis and Optical Properties
Jiang et al. (2012) focused on synthesizing novel benzofuran derivatives and analyzing their UV-vis absorption and fluorescence spectral characteristics. This study highlighted how the optical properties of these compounds vary with different substituents (Jiang, Liu, Lv, & Zhao, 2012).
Chemical Synthesis Processes
Kucerovy et al. (1997) described an efficient large-scale synthesis process for a chemical entity involving benzofuran, highlighting its potential in pharmaceutical manufacturing (Kucerovy, Li, Prasad, Repič, & Blacklock, 1997).
Potential Antitumor Agents
Pieters et al. (1999) investigated a series of dihydrobenzofuran lignans and related compounds as potential antitumor agents, noting their ability to inhibit tubulin polymerization and displaying promising activity in leukemia and breast cancer cell lines (Pieters, Van Dyck, Gao, Bai, Hamel, Vlietinck, & Lemiére, 1999).
Analysis of Benzofuran Derivatives
Research by Orphanou et al. (2000) involved the synthesis and characterization of near-monodisperse electron acceptor homopolymers of benzofuran derivatives, contributing to the understanding of these compounds in polymer science (Orphanou, Simmons, & Patrickios, 2000).
Exploration of Biological Activities
Wang et al. (2004) synthesized and evaluated the cytotoxic and antiplatelet activities of dibenzofuran- and carbazole-substituted oximes, revealing their potential in medical applications (Wang, Chen, Kuo, & Liao, 2004).
properties
IUPAC Name |
2-ethyl-5-methyl-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-3-10-7-9-6-8(2)4-5-11(9)12-10/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHVHQOJJFDUKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(O1)C=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20497276 | |
Record name | 2-Ethyl-5-methyl-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20497276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5-methylbenzofuran | |
CAS RN |
17133-95-8 | |
Record name | 2-Ethyl-5-methylbenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17133-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethyl-5-methyl-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20497276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzofuran, 2-ethyl-5-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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